molecular formula C26H32ClFO5 B1669189 Clobetasone butyrate CAS No. 25122-57-0

Clobetasone butyrate

Cat. No.: B1669189
CAS No.: 25122-57-0
M. Wt: 479.0 g/mol
InChI Key: FBRAWBYQGRLCEK-AVVSTMBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Clobetasone butyrate, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These receptors play a crucial role in the regulation of gene expression and protein synthesis, which in turn modulates the body’s immune response and reduces inflammation .

Mode of Action

This compound interacts with its targets by binding to the cytoplasmic receptors. This binding induces the production of inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation such as prostaglandins, kinins, histamine, and liposomal enzymes . This interaction and the resulting changes help to reduce inflammation and associated symptoms.

Biochemical Pathways

The binding of this compound to cytoplasmic receptors affects several biochemical pathways. It inhibits the enzyme Phospholipase A2 , which is essential for the conversion of membrane phospholipids to Arachidonic acid . This inhibition disrupts the production of eicosanoids, a class of bioactive compounds that includes prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After a single topical application of this compound, there is a measurable rise in its levels during the first 3 hours, after which the levels gradually fall . The concentrations of this compound are approximately ten times lower than those of clobetasol propionate . These properties impact the bioavailability of the drug and its therapeutic effectiveness.

Result of Action

The action of this compound results in significant molecular and cellular effects. It reduces the itchiness and erythema associated with conditions like eczema and dermatitis . In ophthalmology, this compound 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of application can affect the absorption of the drug. Spreading the cream or ointment in a thin layer over the area of irritated skin and carefully smoothing it into the skin in the direction that the hair grows until it disappears can enhance the drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

Clobetasone butyrate is thought to bind with cytoplasmic receptors in the dermal and intradermal cells and induce inhibitory proteins . This leads to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .

Cellular Effects

This compound is used to treat swelling, itching, and irritation on the skin . It can help with skin problems such as eczema, including contact dermatitis, psoriasis, insect bites, and stings . It has been shown to reduce the itchiness and erythema associated with eczema and dermatitis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding with cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, leading to decreased activity of various endogenous mediators of inflammation .

Temporal Effects in Laboratory Settings

In the first few days of using this compound, some people may experience a burning or stinging feeling, but this usually stops after a few days . Long-term use of this compound can lead to thinning of the skin, permanent stretch marks, allergic contact dermatitis, acne, rosacea, and hair growth at the site of application .

Dosage Effects in Animal Models

In animal models, this compound has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis . In an animal model of cutaneous atrophy, it caused less thinning of the epidermis than other steroids .

Metabolic Pathways

Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized, primarily in the liver .

Transport and Distribution

This compound is applied topically and absorbed through the skin . It is then transported through the body via the bloodstream .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with cytoplasmic receptors in the dermal and intradermal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clobetasone butyrate involves multiple steps, starting from the basic steroid structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above steps. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Clobetasone butyrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Extensively used in clinical trials to evaluate its efficacy in treating inflammatory and autoimmune conditions.

    Industry: Employed in the formulation of topical medications and eye drops

Comparison with Similar Compounds

Uniqueness of Clobetasone Butyrate: this compound is unique due to its moderate potency, making it suitable for treating mild to moderate inflammatory conditions with minimal side effects. Unlike stronger corticosteroids, it has a lower risk of causing skin thinning and other adverse effects .

Properties

IUPAC Name

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRAWBYQGRLCEK-AVVSTMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046823
Record name Clobetasone butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25122-57-0
Record name Clobetasone butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25122-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobetasone butyrate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobetasone butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBETASONE BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clobetasone butyrate
Reactant of Route 2
Clobetasone butyrate
Reactant of Route 3
Clobetasone butyrate
Reactant of Route 4
Reactant of Route 4
Clobetasone butyrate
Reactant of Route 5
Reactant of Route 5
Clobetasone butyrate
Reactant of Route 6
Clobetasone butyrate
Customer
Q & A

Q1: What is the primary mechanism of action of Clobetasone butyrate?

A: this compound is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.

Q2: How does this compound modulate the inflammatory response?

A: Upon binding to glucocorticoid receptors, this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.

Q3: Does this compound impact DNA synthesis?

A: Yes, research indicates that this compound can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula for this compound is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []

Q5: Is there information available on the spectroscopic data for this compound?

A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like this compound.

Q6: How stable is this compound under different conditions?

A: this compound exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for this compound quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.

Q8: Have computational chemistry techniques been used to study this compound?

A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to this compound.

Q9: How do structural modifications affect the activity of this compound?

A: Research comparing this compound with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of this compound, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.

Q10: Is there information about the SHE regulations surrounding the use and handling of this compound?

A10: The provided research focuses on the clinical and pharmacological aspects of this compound and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.

Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A: Numerous clinical trials have been conducted to assess the efficacy of this compound in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing this compound to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.

Q12: Has this compound demonstrated efficacy in treating ocular conditions?

A: Yes, this compound eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.

Q13: Is this compound effective in treating dry eye in Sjogren syndrome?

A: A study investigated the efficacy and safety of low-dose (0.1%) this compound eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.

Q14: What is the safety profile of this compound?

A: this compound is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.

Q15: Are there any concerns regarding the long-term use of this compound?

A: While this compound is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.